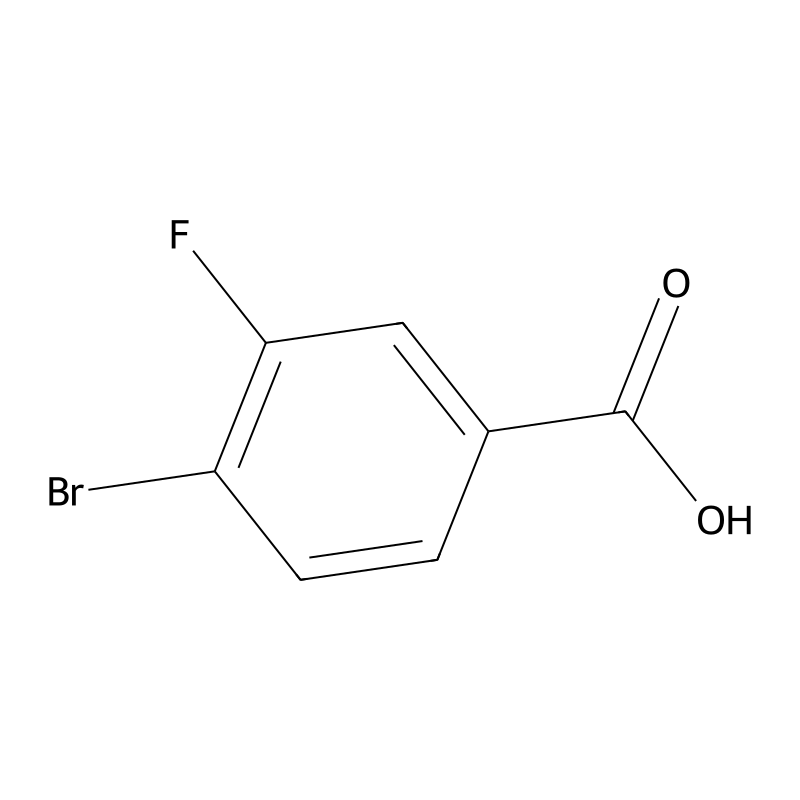4-Bromo-3-fluorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research:
- 4-Br-3-FBA is a cleavable crosslinker commonly used in proteomics research for studying protein-protein interactions (PPIs) [].
- It contains a photocleavable linker that allows researchers to detach the crosslinker from the bound proteins using ultraviolet (UV) light, facilitating subsequent protein identification and analysis using techniques like mass spectrometry [, ].
Medicinal Chemistry:
- The unique combination of a bromine and fluorine atom in 4-Br-3-FBA can potentially modify the properties of other molecules, making them more bioactive or pharmaceutically desirable [].
- Researchers are exploring the use of 4-Br-3-FBA as a building block for the synthesis of novel drug candidates with improved therapeutic potential [].
Material Science:
4-Bromo-3-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of bromine and fluorine substituents on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 219.01 g/mol. The compound is known for its utility in organic synthesis and pharmaceutical applications, particularly due to its unique electronic properties imparted by the halogen substituents. It appears as a white crystalline solid with a melting point ranging from 210°C to 213°C .
- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a substituted benzene derivative.
The compound can also participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the bromine and fluorine atoms, which can enhance electrophilicity at the aromatic ring .
Research indicates that 4-bromo-3-fluorobenzoic acid exhibits significant biological activity. It has been studied for its potential as an intermediate in the synthesis of pharmaceuticals, including anticancer agents. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development .
The most common synthesis method involves the oxidation of 4-bromo-3-fluorotoluene using potassium permanganate. The process typically includes:
- Oxidation: Mixing 4-bromo-3-fluorotoluene with water and surfactants, followed by the gradual addition of potassium permanganate while maintaining a boiling reflux.
- Filtration: The reaction mixture is filtered to separate the desired product from unreacted materials.
- Acidification: The filtrate is treated with hydrochloric acid to precipitate 4-bromo-3-fluorobenzoic acid .
4-Bromo-3-fluorobenzoic acid finds applications in various fields:
- Pharmaceutical Industry: It serves as an intermediate for synthesizing drugs, particularly those targeting cancer.
- Chemical Research: Utilized in laboratories for developing new compounds and studying reaction mechanisms.
- Material Science: Investigated for potential use in creating functional materials due to its unique properties.
Studies on 4-bromo-3-fluorobenzoic acid's interactions focus on its behavior in biological systems and its reactivity with other chemical agents. Its halogen substituents enhance its reactivity, making it suitable for various coupling reactions in organic synthesis. Additionally, research has explored its interactions with proteins and enzymes, shedding light on its potential therapeutic roles .
Several compounds share structural similarities with 4-bromo-3-fluorobenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-fluorobenzoic acid | Different positioning of halogens on the ring | |
| 3-Bromo-4-fluorobenzoic acid | Altered positional isomer affecting reactivity | |
| 4-Chloro-3-fluorobenzoic acid | Chlorine instead of bromine alters electronic properties | |
| 2-Bromo-3-fluorobenzoic acid | Different substitution pattern impacting synthesis |
The uniqueness of 4-bromo-3-fluorobenzoic acid lies in its specific combination of bromine and fluorine at the meta and para positions, respectively, which influences its chemical behavior and biological activity compared to similar compounds .
4-Bromo-3-fluorobenzoic acid represents a dihalogenated benzoic acid derivative with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol. The compound exists as a crystalline powder with characteristic physical properties that reflect its halogenated aromatic structure. The presence of electron-withdrawing substituents significantly influences both its chemical reactivity and physical characteristics compared to unsubstituted benzoic acid derivatives.
The melting point of 4-bromo-3-fluorobenzoic acid is reported at 207°C, indicating substantial intermolecular forces arising from hydrogen bonding between carboxylic acid groups and possible halogen bonding interactions. The predicted boiling point of 296.1±25.0°C at 760 mmHg demonstrates the compound's thermal stability under standard conditions. The density of 1.8±0.1 g/cm³ reflects the significant contribution of halogen atoms to the molecular mass. These properties collectively indicate a stable crystalline structure suitable for various synthetic applications and storage conditions.
The compound exhibits a predicted pKa value of 3.63±0.10, which is lower than benzoic acid due to the electron-withdrawing effects of the bromine and fluorine substituents. This enhanced acidity facilitates salt formation and influences solubility characteristics in various solvent systems. The flash point of 132.9±23.2°C and low vapor pressure of 0.0±0.7 mmHg at 25°C indicate appropriate safety characteristics for laboratory handling and storage.
XLogP3
GHS Hazard Statements
H301 (82.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (17.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (17.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








